molecular formula C11H16N2O2 B2628132 (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone CAS No. 4968-85-8

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone

Cat. No.: B2628132
CAS No.: 4968-85-8
M. Wt: 208.261
InChI Key: ZCKWZEVNPRLZAI-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes an isoxazole ring substituted with two methyl groups and a piperidine ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone typically involves the reaction of 3,5-dimethylisoxazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone has been studied for its potential as a pharmacological agent. It has shown promise as an inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. This makes it a candidate for the development of anti-cancer drugs, particularly for targeting specific types of cancer cells .

In addition to its medicinal applications, this compound is also used in chemical research as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone involves its interaction with bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, playing a crucial role in the regulation of chromatin structure and gene expression. By inhibiting these proteins, the compound can interfere with the transcriptional machinery of cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone stands out due to its specific interaction with bromodomain-containing proteins and its potential for selective inhibition of these targets. Its unique structure allows for the exploration of diverse chemical reactions and the development of novel therapeutic agents .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(9(2)15-12-8)11(14)13-6-4-3-5-7-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWZEVNPRLZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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